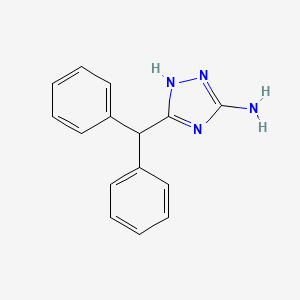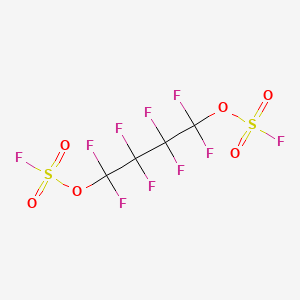
5-ベンジドリル-4H-1,2,4-トリアゾール-3-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
5-Benzhydryl-4H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and catalysts
作用機序
Target of action
Benzhydryl compounds and 1,2,4-triazoles have been found to interact with a variety of biological targets. For instance, some indole derivatives (which are structurally similar to benzhydryl compounds) have been found to bind with high affinity to multiple receptors . Similarly, 1,2,4-triazoles have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Mode of action
The mode of action of “5-Benzhydryl-4H-1,2,4-triazol-3-amine” would depend on its specific biological targets. Generally, these compounds might interact with their targets by forming a bond between the nitrogen of an amino group and the carbonyl carbon .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways that “5-Benzhydryl-4H-1,2,4-triazol-3-amine” might affect. Given the broad range of activities associated with benzhydryl compounds and 1,2,4-triazoles, it’s likely that multiple pathways could be involved .
Pharmacokinetics
The ADME properties of “5-Benzhydryl-4H-1,2,4-triazol-3-amine” are currently unknown. The compound’s solubility in water and organic solvents could potentially influence its absorption and distribution .
Result of action
The molecular and cellular effects of “5-Benzhydryl-4H-1,2,4-triazol-3-amine” would depend on its specific mode of action and the biochemical pathways it affects. Given the diverse activities associated with benzhydryl compounds and 1,2,4-triazoles, the effects could potentially include antiviral, anti-inflammatory, and anticancer activities .
生化学分析
Biochemical Properties
The presence of the 1,2,4-triazole moiety in 5-Benzhydryl-4H-1,2,4-triazol-3-amine can influence its biochemical properties, including dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity These properties can affect its interactions with various biomolecules
Cellular Effects
Compounds with a 1,2,4-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Molecular Mechanism
It is known that the presence of a 1,2,4-triazole moiety can influence the binding interactions with biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzhydryl-4H-1,2,4-triazol-3-amine typically involves multi-step synthetic routes. One common method includes the reaction of benzhydryl chloride with 3-amino-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for 5-Benzhydryl-4H-1,2,4-triazol-3-amine are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .
化学反応の分析
Types of Reactions
5-Benzhydryl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups .
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound of 5-Benzhydryl-4H-1,2,4-triazol-3-amine, known for its broad spectrum of biological activities.
Benzhydryl derivatives: Compounds with similar structural features, often used in medicinal chemistry for their pharmacological properties.
Uniqueness
5-Benzhydryl-4H-1,2,4-triazol-3-amine is unique due to its specific combination of the benzhydryl group and the 1,2,4-triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
IUPAC Name |
5-benzhydryl-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-15-17-14(18-19-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAOETAPGHEZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2563745.png)
![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B2563748.png)


![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide](/img/structure/B2563753.png)
![1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2563754.png)

![3-{1-[3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2563758.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2563759.png)

![4-methyl-3-nitro-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2563763.png)


